(Rac)-Norcantharidin: A Technical Guide on Chemical Structure, Properties, and Anticancer Mechanisms
(Rac)-Norcantharidin: A Technical Guide on Chemical Structure, Properties, and Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norcantharidin (B1212189) (NCTD) is a demethylated analog of cantharidin (B1668268), a bioactive compound historically isolated from blister beetles (Mylabris phalerata)[1][2]. (Rac)-Norcantharidin refers to the racemic mixture of this compound[3]. While cantharidin itself exhibits potent anticancer activity, its clinical application is limited by significant toxicity[4][5][6]. NCTD was developed to retain the therapeutic efficacy of its parent compound while exhibiting a more favorable toxicity profile, particularly with reduced myelosuppression and urinary tract irritation[1][7][8]. Synthetically accessible, NCTD has been utilized in China for the treatment of various cancers, including primary hepatoma[1][2][9][10].
This technical guide provides a comprehensive overview of (rac)-Norcantharidin, detailing its chemical structure, physicochemical properties, and multifaceted mechanisms of action. It summarizes quantitative data on its biological activity and presents detailed protocols for key experimental assays, aiming to serve as a valuable resource for professionals in oncology research and drug development.
Chemical Structure and Physicochemical Properties
(Rac)-Norcantharidin, systematically named (1S,2R,6S,7R)-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione, is a bridged bicyclic heterocyclic compound[11]. It is the demethylated derivative of cantharidin[1][12]. The structure is characterized by a 7-oxabicyclo[2.2.1]heptane core fused with a dicarboxylic anhydride (B1165640) group[1].
Table 1: Physicochemical Properties of (rac)-Norcantharidin
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₄ | [1][11] |
| Molecular Weight | 168.15 g/mol | [1][11] |
| CAS Number | 5442-12-6 | [3][13] |
| Appearance | Colorless, odorless, crystalline powder | [1] |
| Solubility | Slightly soluble in water and ethanol; Soluble in hot water and acetone. | [1][5] |
| XLogP3-AA | -0.1 | [11] |
Synthesis
Norcantharidin can be efficiently synthesized via a Diels-Alder reaction between furan (B31954) and maleic anhydride[1][14]. This method provides a straightforward and scalable route to the core bicyclic structure, facilitating the production of NCTD and its derivatives for research and clinical use[14]. Subsequent modifications and derivatizations can be performed to explore structure-activity relationships[15][16][17].
Pharmacological Properties and Mechanism of Action
NCTD exerts its anticancer effects through multiple mechanisms, including the inhibition of key cellular enzymes, induction of programmed cell death (apoptosis and autophagy), and cell cycle arrest[1][2][10].
Inhibition of Protein Phosphatases
A primary molecular mechanism of Norcantharidin is the inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A)[6][7][18]. PP2A is a crucial tumor suppressor that regulates numerous signaling pathways involved in cell growth, proliferation, and apoptosis[7]. By inhibiting PP2A, NCTD disrupts cellular signaling homeostasis, leading to cell cycle arrest and apoptosis[7]. It generally displays a degree of selectivity for PP2A over PP1[19].
Induction of Apoptosis
NCTD is a potent inducer of apoptosis in a wide range of cancer cell lines[1][2]. This process is mediated through several distinct signaling pathways.
-
Extrinsic (Death Receptor) Pathway : NCTD has been shown to upregulate the CD95 receptor (Fas) and its ligand (CD95L), leading to the activation of the initiator caspase-8 and subsequent executioner caspases, culminating in apoptosis in colorectal cancer cells[9].
-
Intrinsic (Mitochondrial) Pathway : The mitochondrial pathway is a common mechanism for NCTD-induced apoptosis. It involves the release of cytochrome c from the mitochondria into the cytosol, which triggers the activation of caspase-9[20]. This release is often regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins, a ratio that NCTD shifts in favor of apoptosis[20].
-
MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathways, including ERK and JNK, are involved in mediating NCTD's effects. Persistent activation of the JNK signaling pathway has been identified as a crucial step in NCTD-induced apoptosis in hepatoma cells[21].
-
TR3 Dependent Pathway : In melanoma cells, NCTD can induce the translocation of the orphan nuclear receptor TR3 from the nucleus to the mitochondria. There, TR3 interacts with Bcl-2, promoting the release of cytochrome c and inducing apoptosis[22].
-
Endoplasmic Reticulum (ER) Stress : NCTD can induce ER stress, leading to the activation of the PERK, IRE1α, and ATF4-CHOP pathways, which subsequently trigger apoptosis in cervical cancer cells[23].
References
- 1. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting protein phosphatase inhibitors based on cantharidin analogues for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of norcantharidin, a protein phosphatase type-2A inhibitor, on the growth of normal and malignant haemopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by norcantharidin in human colorectal carcinoma cell lines: involvement of the CD95 receptor/ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Norcantharidin | C8H8O4 | CID 9877482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. (Rac)-Norcantharidin (Standard) | (Rac)-Norcantharidin标准品 | MCE [medchemexpress.cn]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and anticancer activity of a series of norcantharidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Norcantharimides, synthesis and anticancer activity: Synthesis of new norcantharidin analogues and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Synthesis and anticancer activity of norcantharidin-galactose derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modified norcantharidins; synthesis, protein phosphatases 1 and 2A inhibition, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Heterocyclic substituted cantharidin and norcantharidin analogues--synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Norcantharidin-induced apoptosis in oral cancer cells is associated with an increase of proapoptotic to antiapoptotic protein ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Norcantharidin-induced apoptosis is via the extracellular signal-regulated kinase and c-Jun-NH2-terminal kinase signaling pathways in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Norcantharidin induces melanoma cell apoptosis through activation of TR3 dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Norcantharidin inhibits the malignant progression of cervical cancer by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
